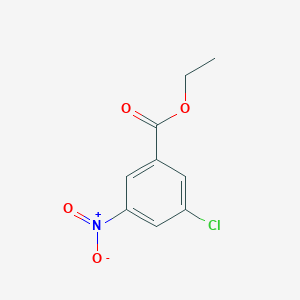

Ethyl 3-chloro-5-nitrobenzoate

Beschreibung

Contextualization within Benzoate (B1203000) Ester Chemistry

Benzoate esters are a class of chemical compounds derived from benzoic acid. chemicalbull.com Benzoic acid is a simple aromatic carboxylic acid consisting of a benzene (B151609) ring attached to a carboxyl group (-COOH). wikipedia.org The esters are typically formed through an esterification reaction between benzoic acid (or its derivatives) and an alcohol. chemicalbull.comwikipedia.org For example, the simplest members of this family, such as ethyl benzoate, are created by reacting benzoic acid with ethanol (B145695). wikipedia.org These compounds are noted for their applications as solvents, fragrances, and preservatives. chemicalbull.comwikipedia.org

Ethyl 3-chloro-5-nitrobenzoate is a more complex member of this family. Its core structure is the ethyl ester of benzoic acid, but with two additional functional groups attached to the benzene ring: a chlorine atom at position 3 and a nitro group (NO₂) at position 5. These substituents significantly alter the electronic properties of the aromatic ring, influencing its reactivity and making it a specialized tool for chemical synthesis.

Significance in Advanced Organic Synthesis

The true significance of this compound lies in its utility as a building block in advanced organic synthesis. The presence of the chloro and nitro groups, both of which are electron-withdrawing, deactivates the aromatic ring, influencing how it reacts in subsequent chemical transformations. This controlled reactivity is crucial for chemists aiming to build complex molecular architectures with precision.

The compound serves as a versatile intermediate in the synthesis of a wide range of organic molecules, including those with potential applications in pharmaceuticals and agrochemicals. chemimpex.comchemicalbook.com Its functional groups—the ester, the chloro group, and the nitro group—can each be targeted and modified through various chemical reactions. This allows for the systematic construction of more elaborate compounds. For instance, the ester can be hydrolyzed to a carboxylic acid, the nitro group can be reduced to an amine, and the chloro group can be substituted via nucleophilic aromatic substitution reactions.

Role as a Precursor to Functionally Diverse Compounds

This compound is primarily a precursor, meaning it is a starting material used to produce other, often more complex and functionally diverse, compounds. Its parent acid, 3-Chloro-5-nitrobenzoic acid, is a known intermediate in the production of pharmaceuticals and agrochemicals like herbicides and pesticides. chemimpex.com The ethyl ester form is often used in synthesis to 'protect' the carboxylic acid group while other reactions are carried out on the molecule.

Research trajectories often involve using this compound to synthesize heterocyclic compounds, which are ring structures containing atoms other than carbon (such as nitrogen, oxygen, or sulfur). uou.ac.in These types of molecules form the basis of a vast number of natural products and medicinal drugs. uou.ac.inresearchgate.net For example, the nitro group on the benzene ring can be reduced to an amine (NH₂), which can then be used to build new ring systems, a common strategy in the development of novel, biologically active molecules. rsc.org

Overview of Research Trajectories

Current research involving this compound and similar structures is largely focused on its application in synthetic chemistry. The primary goal is to leverage its unique combination of functional groups to create novel molecules with specific properties. This includes its use as an intermediate for creating compounds for biological screening, such as potential enzyme inhibitors or new drug candidates. Research often focuses on developing efficient synthetic routes to complex target molecules where this benzoate ester derivative is a key starting component. The strategic placement of the chloro and nitro groups makes it a valuable tool for chemists exploring the synthesis of new materials and biologically active compounds. chemimpex.com

Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1156940-16-7 | sigmaaldrich.comaccelachem.combldpharm.com |

| Molecular Formula | C₉H₈ClNO₄ | sigmaaldrich.comaccelachem.com |

| Molecular Weight | 229.62 g/mol | accelachem.com |

| Purity | ≥95% | accelachem.com |

| Physical Form | Solid | sigmaaldrich.com |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

ethyl 3-chloro-5-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO4/c1-2-15-9(12)6-3-7(10)5-8(4-6)11(13)14/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULVDREMXRMEWOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CC(=C1)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90656050 | |

| Record name | Ethyl 3-chloro-5-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90656050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1156940-16-7 | |

| Record name | Ethyl 3-chloro-5-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90656050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes to Ethyl 3-chloro-5-nitrobenzoate

The synthesis of this compound can be approached through several strategic pathways. The most common methods involve either building the substitution pattern on a pre-existing ester or creating the ester from a pre-substituted benzoic acid.

This two-step approach begins with the electrophilic nitration of ethyl benzoate (B1203000). The ester group (-COOEt) is a deactivating, meta-directing group in electrophilic aromatic substitution. msu.edumasterorganicchemistry.com Therefore, treating ethyl benzoate with a nitrating mixture, typically concentrated nitric acid and sulfuric acid, selectively adds a nitro group at the meta (3-position) to yield ethyl 3-nitrobenzoate. quora.com

The second step is the chlorination of the resulting ethyl 3-nitrobenzoate. The molecule now has two deactivating, meta-directing groups. The ester group directs incoming electrophiles to the 3- and 5-positions (the 3-position being occupied), while the nitro group also directs to the 3- and 5-positions relative to itself. Both groups cooperatively direct the incoming chlorine atom to the 5-position, resulting in the desired product, this compound.

| Step | Reactant | Reagents | Product | Typical Conditions |

| 1. Nitration | Ethyl Benzoate | Conc. HNO₃, Conc. H₂SO₄ | Ethyl 3-nitrobenzoate | 0-10 °C |

| 2. Chlorination | Ethyl 3-nitrobenzoate | Cl₂, Lewis Acid (e.g., FeCl₃) | This compound | Elevated temperatures |

A more direct and widely used method is the Fischer esterification of 3-chloro-5-nitrobenzoic acid. truman.edu This reaction involves heating the carboxylic acid with an excess of ethanol (B145695) in the presence of a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). google.commasterorganicchemistry.com The reaction is an equilibrium process where water is formed as a byproduct. To drive the reaction towards the product, ethanol is often used as the solvent to ensure it is in large excess. masterorganicchemistry.com

The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon. The nucleophilic oxygen of ethanol then attacks this carbon. Following a proton transfer and the elimination of a water molecule, the final ester product is formed after deprotonation. masterorganicchemistry.com

| Reactant | Alcohol | Catalyst | Product |

| 3-chloro-5-nitrobenzoic acid | Ethanol | H₂SO₄ or TsOH | This compound |

A similar esterification process is used to synthesize related compounds, such as converting 2-chloro-5-nitrobenzoic acid to its corresponding ester by first treating it with thionyl chloride to form the acyl chloride, followed by reaction with a phenol. rsc.org

While direct synthesis is common, transformations from other isomers or related compounds are theoretically possible, though often less practical. For instance, converting Ethyl 2-chloro-5-nitrobenzoate to the 3-chloro-5-nitro isomer would require complex reactions such as de-chlorination/re-chlorination or isomerization, which are not standard synthetic routes. Similarly, transforming Ethyl 3-chloro-4-nitrobenzoate would necessitate the migration of the nitro group, a challenging process. The synthesis of related compounds, such as ethyl 2,3-dichloro-4-nitrobenzoate, proceeds through nitration of a dichlorinated precursor followed by esterification, rather than rearrangement of substituents on the ring. google.com

Novel Synthetic Strategies for Advanced Derivatives

The development of novel synthetic strategies for creating advanced derivatives of this compound is an active area of research, driven by the need for new molecules with tailored properties. Key areas of exploration include regioselective functionalization and stereoselective synthesis.

Exploration of Regioselective Functionalization

Regioselectivity refers to the control of the position at which a chemical reaction occurs on a molecule with multiple reactive sites. For this compound, the aromatic ring presents several positions for functionalization. The existing chloro and nitro groups, being electron-withdrawing, direct incoming electrophiles to the meta positions (relative to themselves), while also deactivating the ring. Nucleophilic aromatic substitution (SNAr) is a more likely pathway for functionalization, where a nucleophile replaces the chloro group or potentially the nitro group under specific conditions.

Research on the regioselective amination of the related 5-nitro-2-chlorobenzoic acid has shown that the chlorine atom can be selectively displaced by various amines under microwave-assisted, catalyst-free conditions. nih.gov This suggests that the chloro group in this compound is a prime target for regioselective nucleophilic substitution to introduce a variety of functional groups, leading to a diverse library of derivatives. The challenge lies in controlling the reaction conditions to achieve high selectivity and avoid side reactions.

Stereoselective Synthesis Approaches

Stereoselective synthesis focuses on the preferential formation of one stereoisomer over others. While this compound itself is achiral, its derivatives can possess stereocenters. The introduction of chiral moieties through reactions at the ester group or by functionalization of the aromatic ring can lead to the formation of enantiomers or diastereomers.

Currently, there is a lack of specific research on the stereoselective synthesis of derivatives directly from this compound. However, general principles of asymmetric synthesis can be applied. For instance, the reduction of the nitro group to an amine, followed by reaction with a chiral auxiliary, could introduce stereoselectivity in subsequent transformations. Alternatively, the use of chiral catalysts in reactions involving the functionalization of the aromatic ring or modifications of the ester group could provide a pathway to enantiomerically enriched derivatives. The development of such stereoselective approaches is a promising area for future research, enabling the synthesis of complex, chiral molecules with potential applications in pharmaceuticals and materials science.

Chemical Reactivity and Mechanistic Investigations

Reactivity of the Nitro Group

Reduction to Amino Derivatives (e.g., Ethyl 3-amino-5-chlorobenzoate)

The most prominent reaction of the nitro group in Ethyl 3-chloro-5-nitrobenzoate is its reduction to an amino group, yielding Ethyl 3-amino-5-chlorobenzoate. This transformation is a cornerstone in the synthesis of various more complex molecules. The reduction proceeds through a series of intermediates, including nitroso and hydroxylamine (B1172632) species. rsc.orgacs.org Several methods are employed to achieve this reduction with high efficiency and selectivity.

Catalytic hydrogenation is a widely utilized and highly efficient method for the reduction of aromatic nitro groups. orientjchem.org This process typically involves the use of hydrogen gas (H₂) in the presence of a metal catalyst, most commonly palladium supported on carbon (Pd/C).

The reaction is generally carried out in a solvent such as ethanol (B145695) or methanol (B129727). The palladium catalyst facilitates the addition of hydrogen across the nitrogen-oxygen bonds of the nitro group. The process is a heterogeneous catalytic reaction where the nitroaromatic compound and hydrogen are adsorbed onto the surface of the palladium catalyst. rsc.org The reaction proceeds smoothly under relatively mild conditions to give the corresponding amine in high yield. The general pathway for the reduction is believed to involve the stepwise reduction of the nitro group to a nitroso group, then to a hydroxylamine, and finally to the amine. rsc.org

Table 1: Conditions for Catalytic Hydrogenation of Aromatic Nitro Compounds

| Catalyst | Reducing Agent | Solvent | Typical Conditions | Product |

| Palladium on Carbon (Pd/C) | Hydrogen Gas (H₂) | Ethanol, Methanol | Room temperature to moderate heat, atmospheric to moderate pressure | Aromatic Amine |

This table presents typical conditions for the catalytic hydrogenation of aromatic nitro compounds, a reaction applicable to this compound.

Metal-mediated reductions offer a classical and effective alternative to catalytic hydrogenation for converting nitro groups to amines. These methods are particularly useful when certain functional groups that might be sensitive to catalytic hydrogenation are present in the molecule.

Tin(II) Chloride (SnCl₂) : Stannous chloride in the presence of a strong acid like hydrochloric acid is a common reagent for the reduction of aromatic nitro compounds. The reaction is a straightforward redox process where the tin(II) is oxidized to tin(IV) while the nitro group is reduced.

Iron Powder : The use of iron powder in the presence of an acid, such as acetic acid or hydrochloric acid, is another well-established method. nih.gov A variation of this method uses iron powder with ammonium (B1175870) chloride in an aqueous or alcoholic medium. This system is considered milder and can be advantageous for substrates sensitive to strongly acidic conditions. The reaction involves the oxidation of iron to iron oxides, providing the electrons for the reduction of the nitro group.

Table 2: Comparison of Metal-mediated Reduction Methods for Nitroarenes

| Reagent System | Typical Conditions | Advantages | Disadvantages |

| Tin(II) Chloride / HCl | Reflux in ethanol | High yields, effective for various substrates | Requires stoichiometric amounts of metal, acidic waste |

| Iron Powder / NH₄Cl | Reflux in aqueous ethanol | Inexpensive, milder than strong acid systems | Can require longer reaction times, iron sludge waste |

This table summarizes common metal-mediated reduction methods applicable to the nitro group in this compound.

The electrochemical reduction of nitroaromatic compounds is a well-studied process that offers a reagent-free method for the synthesis of anilines. acs.org The reduction occurs at the cathode of an electrochemical cell. The mechanism is generally understood to proceed in a stepwise manner. rsc.org

In the initial step, the nitroaromatic compound undergoes a one-electron reduction to form a radical anion. This is followed by further electron and proton transfers to yield the nitroso and then the hydroxylamine intermediates. The final two-electron, two-proton step converts the hydroxylamine to the corresponding amine. acs.org The specific potential at which these reductions occur and the final product distribution can be controlled by factors such as the electrode material, the solvent, and, most importantly, the pH of the electrolyte. acs.orgdtic.mil In acidic media, the complete reduction to the amine is favored, whereas in alkaline or neutral media, the reaction may stop at the hydroxylamine stage. acs.orgorientjchem.org

The general mechanism proposed by Haber involves two main pathways for the reduction of nitrobenzene (B124822), which serves as a model for other nitroaromatic compounds. rsc.org One is a direct route involving the formation of phenylhydroxylamine, and the other is an indirect route involving condensation reactions that can lead to products like azoxybenzene (B3421426) and azobenzene, which can then be further reduced to aniline. rsc.org

Participation in Redox Reactions

The nitro group in this compound is a key participant in the molecule's redox chemistry. As demonstrated by the various reduction methods, the nitrogen atom in the nitro group has a high positive oxidation state and readily accepts electrons. The reduction potential of nitroaromatic compounds is influenced by the other substituents on the aromatic ring. acs.org Electron-withdrawing groups, like the chloro and ethyl ester groups in this compound, generally make the reduction more favorable by stabilizing the intermediate radical anion. acs.org

The redox behavior can be characterized by cyclic voltammetry, which can reveal the potentials at which electron transfers occur. nih.gov The stepwise reduction from the nitro group to the amine involves a total transfer of six electrons and six protons. acs.org The intermediate species, such as the nitroso and hydroxylamine derivatives, are themselves redox-active and can be isolated under specific conditions. acs.orgnih.gov

Reactivity of the Chloro Substituent

The reactivity of the chloro substituent in this compound is significantly influenced by its position on the aromatic ring relative to the other functional groups. In this compound, the chloro group is in the meta position to the nitro group and the ethyl ester group.

A key reaction for aryl halides is nucleophilic aromatic substitution (SNAr). However, this reaction generally requires the presence of strong electron-withdrawing groups positioned ortho and/or para to the leaving group (in this case, the chloro atom). libretexts.orglibretexts.org These ortho/para groups are necessary to stabilize the negatively charged intermediate (a Meisenheimer complex) that forms during the reaction. libretexts.org

Reactivity of the Ester Moiety

The ethyl ester group is another key reactive site within the molecule. It can undergo transformations typical of carboxylic acid derivatives, primarily through nucleophilic acyl substitution.

Esters can be hydrolyzed to their corresponding carboxylic acids and alcohols under either acidic or basic conditions. This is a reversible reaction. learncbse.inbyjus.com

Acid-Catalyzed Hydrolysis: In the presence of a strong acid (e.g., H₂SO₄) and water, the carbonyl oxygen of the ester is protonated, rendering the carbonyl carbon more electrophilic. Water then acts as a nucleophile, attacking the carbonyl carbon. Following proton transfer steps, ethanol is eliminated, yielding the carboxylic acid, 3-chloro-5-nitrobenzoic acid.

Base-Catalyzed Hydrolysis (Saponification): This is an irreversible process where a hydroxide (B78521) ion (from a base like NaOH) directly attacks the electrophilic carbonyl carbon. This forms a tetrahedral intermediate, which then collapses to expel the ethoxide ion. The ethoxide, a strong base, deprotonates the newly formed carboxylic acid to give a carboxylate salt. An acidic workup is required to protonate the salt and isolate the final carboxylic acid product.

The hydrolysis of this compound yields 3-chloro-5-nitrobenzoic acid, a compound noted in chemical databases. nih.gov

Transesterification is a process in which the alkoxy group of an ester is exchanged with that of an alcohol. This reaction is typically catalyzed by either an acid or a base. For this compound, reacting it with a different alcohol (e.g., methanol or propanol) in the presence of a catalyst would result in the formation of a new ester (mthis compound or propyl 3-chloro-5-nitrobenzoate, respectively) and ethanol. The equilibrium can be shifted toward the desired product by using a large excess of the new alcohol or by removing the ethanol as it is formed. This reaction is fundamental in processes such as the production of glycerol (B35011) esters from other nitrobenzoic acid esters. google.com

Multi-functional Group Transformations

The presence of multiple functional groups allows for complex transformations where one or more groups are modified. A key transformation for nitroaromatic compounds is the reduction of the nitro group.

The nitro group of this compound can be selectively reduced to an amino (-NH₂) group under various conditions, such as catalytic hydrogenation (e.g., H₂ gas with a palladium, platinum, or nickel catalyst) or by using reducing metals in acidic media (e.g., Sn, Fe, or Zn in HCl). msu.edu This reaction produces Ethyl 3-amino-5-chlorobenzoate.

This transformation is synthetically significant as it fundamentally alters the electronic nature of the aromatic ring. The powerful electron-withdrawing nitro group is converted into a strongly electron-donating amino group. This change deactivates the ring towards nucleophilic substitution but strongly activates it for electrophilic substitution, directing incoming electrophiles to the ortho and para positions relative to the new amino group (C2, C4, C6).

Sequential Reactions and Tandem Processes

There is currently no available scientific literature detailing the use of this compound as a substrate in sequential or tandem reactions. These types of multi-step, single-pot reactions are of significant interest in modern organic synthesis for their efficiency. However, research describing the behavior of this compound in such processes, including reaction conditions, catalysts, and mechanistic insights, has not been reported.

Cyclization Reactions and Heterocyclic Compound Formation

The synthesis of heterocyclic compounds is a cornerstone of medicinal and materials chemistry. However, specific applications of this compound in the formation of benzoxazole (B165842) derivatives or hexahydrodipyrrolopyridinones are not documented.

Benzoxazole Derivatives: The conventional synthesis of benzoxazoles typically involves the cyclization of ortho-aminophenols with various reagents. While substituted nitroaromatics can serve as precursors to the necessary ortho-aminophenols via reduction, no studies were found that specifically utilize this compound for this purpose and follow through with a cyclization to a benzoxazole structure.

Hexahydrodipyrrolopyridinones: The synthesis of complex fused heterocyclic systems like hexahydrodipyrrolopyridinones involves intricate multi-step pathways. A thorough review of synthetic routes leading to this scaffold did not identify this compound as a reported starting material or intermediate.

The absence of data in this area indicates that either this specific isomer is not a preferred precursor for these targets or that such research has not been made publicly available.

Reaction Kinetics and Thermodynamics

A critical aspect of understanding and optimizing chemical reactions is the study of their kinetics and thermodynamics. This includes determining reaction rates, activation energies, and changes in enthalpy and entropy.

As of this review, there are no published studies on the reaction kinetics or thermodynamic properties of reactions involving this compound. Consequently, quantitative data that would be presented in the table below is unavailable.

| Reaction Type | Kinetic Parameters (e.g., k, Ea) | Thermodynamic Parameters (e.g., ΔH, ΔG) | Source |

|---|---|---|---|

| Sequential Reactions | Data Not Available | Data Not Available | N/A |

| Tandem Processes | Data Not Available | Data Not Available | N/A |

| Benzoxazole Formation | Data Not Available | Data Not Available | N/A |

| Hexahydrodipyrrolopyridinone Formation | Data Not Available | Data Not Available | N/A |

Applications As a Synthetic Intermediate

Precursor in Pharmaceutical Synthesis

The molecular framework of 3-chloro-5-nitrobenzoic acid is a crucial component in the synthesis of numerous pharmaceuticals. chemimpex.com Its structure allows for precise modifications to create derivatives with enhanced biological activity, making it a valuable component in the drug discovery and development process. chemimpex.com

Synthesis of Anti-infective Agents (e.g., Antimalarials like Mefloquine-based ionic complexes)

While quinoline-based compounds are central to antimalarial drugs like Mefloquine, the available scientific literature does not establish a direct synthetic pathway from Ethyl 3-chloro-5-nitrobenzoate or its parent acid to Mefloquine or its derivatives. semanticscholar.orgmdpi.com The synthesis of Mefloquine analogs typically involves modifications of the core Mefloquine structure or starting from different quinoline (B57606) precursors. mdpi.comnih.gov

Development of Antifungal and Antimycobacterial Agents

Aromatic compounds containing chloro and nitro groups are known scaffolds in the development of antimicrobial agents. scienceopen.comnih.gov Various derivatives of benzoxazolinone, which feature a chloro-substituted ring, have been synthesized and tested for their potential as antibacterial and antifungal agents. scienceopen.comnih.gov Similarly, the synthesis of novel pyrazole (B372694) derivatives containing trifluoromethyl or chloro groups has yielded compounds with significant in vitro activity against Mycobacterium tuberculosis, including isoniazid-resistant strains. nih.gov These studies highlight the importance of the chloro-substituent in designing new anti-infective compounds, a category to which this compound belongs as a potential precursor.

Intermediates for Anti-inflammatory Agents

3-Chloro-5-nitrobenzoic acid is noted as an important intermediate in the synthesis of anti-inflammatory and analgesic drugs. chemimpex.com The structural characteristics of the molecule facilitate chemical reactions that allow for the introduction of various functional groups, which can lead to derivatives with improved potency and selectivity for pain receptors.

Building Block for Other Biologically Active Compounds

The reactivity of 3-chloro-5-nitrobenzoic acid makes it a versatile starting point for developing a wide range of biologically active compounds. chemimpex.com Researchers leverage its ability to undergo substitution reactions to create derivatives with enhanced therapeutic effects. chemimpex.com The presence of the chlorine atom and the nitro group allows for a variety of chemical transformations, making it a valuable tool in medicinal chemistry for creating novel molecular structures. chemimpex.com

Table 1: Research Applications of the 3-Chloro-5-nitrobenzoate Core in Pharmaceuticals

| Application Area | Role of the Chemical Structure | Research Findings |

| Anti-inflammatory Agents | Serves as a key intermediate for synthesis. chemimpex.com | The structure facilitates modifications to create derivatives with enhanced analgesic properties. |

| Antifungal/Antimycobacterial Agents | The chloro-nitro aromatic scaffold is a feature in some antimicrobial compounds. scienceopen.comnih.gov | Related chloro-containing heterocyclic compounds have shown activity against various bacteria, fungi, and mycobacteria. nih.govnih.gov |

| General Drug Discovery | Acts as a versatile building block for creating complex molecules. chemimpex.com | The reactive functional groups allow for the synthesis of diverse derivatives to explore enhanced biological activities. chemimpex.com |

Use in Agrochemical Synthesis (e.g., Herbicides like Butafenacil)

In the agrochemical sector, 3-chloro-5-nitrobenzoic acid is used in the formulation of herbicides and pesticides. chemimpex.com It contributes to agricultural productivity by helping to control unwanted plant growth. chemimpex.com It is important to note that while the '3-chloro-5-nitro' isomer is used generally in herbicide synthesis, the specific herbicide Butafenacil is synthesized from a different isomer, 2-chloro-5-nitrobenzoic acid. chemimpex.comarveelabs.com

Role in the Production of Dyes and Pigments

Aromatic intermediates containing nitro and chloro groups are foundational in the dye and pigment industry. epa.gov 3-Chloro-5-nitrobenzoic acid is identified as an essential intermediate in the synthesis of dyes. chemimpex.com The functional groups on the benzene (B151609) ring act as chromophores or auxochromes, or can be chemically modified to form the final dye molecule. This allows for the creation of compounds with specific colors tailored to industry demands. chemimpex.com

Table 2: Industrial Applications of the 3-Chloro-5-nitrobenzoate Core

| Industry | Specific Use | Function |

| Agrochemicals | Intermediate in herbicide production. chemimpex.com | The molecule is a building block for creating active ingredients that control unwanted plant growth. chemimpex.com |

| Dyes & Pigments | Intermediate in dye synthesis. chemimpex.com | The aromatic structure is modified to produce colored compounds for various applications. chemimpex.com |

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular framework can be constructed.

The ¹H NMR spectrum of Ethyl 3-chloro-5-nitrobenzoate provides distinct signals for both the aromatic protons on the benzene (B151609) ring and the aliphatic protons of the ethyl ester group. Due to the symmetrical substitution pattern of the aromatic ring, the three aromatic protons are chemically distinct and appear as finely split multiplets or singlets in the downfield region, typically between δ 8.0 and 9.0 ppm. The electron-withdrawing nature of the chloro and nitro groups deshields these protons, shifting their resonances to higher chemical shift values.

The aliphatic protons of the ethyl group exhibit a characteristic ethyl pattern: a quartet corresponding to the methylene (-CH₂-) protons and a triplet for the terminal methyl (-CH₃) protons. The methylene protons are adjacent to the electron-withdrawing ester oxygen, causing their signal to appear further downfield (around δ 4.4 ppm) compared to the methyl protons (around δ 1.4 ppm). The splitting pattern (quartet and triplet) arises from spin-spin coupling between the adjacent methylene and methyl groups, confirming their connectivity.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| Aromatic H-2 | ~8.8 | t (triplet) or m (multiplet) | ~1.8 | 1H |

| Aromatic H-4 | ~8.5 | t (triplet) or m (multiplet) | ~2.0 | 1H |

| Aromatic H-6 | ~8.4 | t (triplet) or m (multiplet) | ~2.2 | 1H |

| Methylene (-OCH₂-) | ~4.5 | q (quartet) | ~7.1 | 2H |

| Methyl (-CH₃) | ~1.4 | t (triplet) | ~7.1 | 3H |

Note: Data are predicted based on known spectra of similar compounds, such as ethyl 3-nitrobenzoate. Actual values may vary slightly. chemicalbook.comrsc.org

The proton-decoupled ¹³C NMR spectrum reveals nine distinct signals, corresponding to each unique carbon atom in the molecule. The carbonyl carbon (C=O) of the ester group is the most deshielded, appearing at the lowest field (around δ 164 ppm). The six aromatic carbons resonate in the typical range of δ 120-150 ppm. The specific chemical shifts are influenced by the attached substituents; carbons bonded directly to the electron-withdrawing nitro (C-5) and chloro (C-3) groups, as well as the ester group (C-1), are shifted to different extents. The aliphatic carbons of the ethyl group appear at the highest field, with the methylene carbon (-OCH₂-) around δ 62 ppm and the methyl carbon (-CH₃) around δ 14 ppm.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | ~164.0 |

| Aromatic C-5 (-NO₂) | ~148.5 |

| Aromatic C-3 (-Cl) | ~135.0 |

| Aromatic C-1 (-COO) | ~132.5 |

| Aromatic C-4 | ~130.0 |

| Aromatic C-6 | ~127.5 |

| Aromatic C-2 | ~125.0 |

| Methylene (-OCH₂-) | ~62.5 |

| Methyl (-CH₃) | ~14.2 |

Note: Data are predicted based on known spectra of similar compounds, such as ethyl 3-nitrobenzoate and methyl 3-chlorobenzoate. rsc.orgrsc.orgchemicalbook.com

While 1D NMR spectra provide primary assignments, 2D NMR techniques are employed to confirm the connectivity between atoms unequivocally.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a key cross-peak would be observed between the methylene quartet and the methyl triplet of the ethyl group, confirming their direct connectivity. Finer couplings between the aromatic protons might also be resolved.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbon atoms. It would show cross-peaks connecting the ¹H signals of the methylene, methyl, and the three aromatic protons to their corresponding ¹³C signals, allowing for unambiguous assignment of the protonated carbons.

The methylene (-OCH₂-) protons to the carbonyl carbon and the aromatic C-1 carbon.

The aromatic proton at H-6 to carbons C-2 and C-4.

The aromatic proton at H-2 to carbons C-4, C-6, and the carbonyl carbon.

These correlations confirm the placement of the ethyl ester group and the relative positions of the substituents on the aromatic ring.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of this compound displays several characteristic absorption bands that confirm its structure.

The most prominent feature is the intense C=O stretching vibration of the ester group, which typically appears around 1730 cm⁻¹. The presence of the nitro group is confirmed by two strong absorption bands: one for the asymmetric stretching vibration around 1530 cm⁻¹ and another for the symmetric stretch near 1350 cm⁻¹. Vibrations associated with the aromatic ring include C-H stretching just above 3000 cm⁻¹ and C=C in-ring stretching vibrations in the 1600-1450 cm⁻¹ region. The C-O single bond stretches of the ester group are found in the 1300-1100 cm⁻¹ range, while the C-Cl stretching vibration is expected in the fingerprint region, typically between 800 and 600 cm⁻¹.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H | Stretching | 3100 - 3000 | Medium |

| Aliphatic C-H | Stretching | 3000 - 2850 | Medium |

| Ester C=O | Stretching | ~1730 | Strong |

| Aromatic C=C | Stretching | 1600 - 1450 | Medium-Weak |

| Nitro N=O | Asymmetric Stretching | ~1530 | Strong |

| Nitro N=O | Symmetric Stretching | ~1350 | Strong |

| Ester C-O | Stretching | 1300 - 1100 | Strong |

| Aryl C-Cl | Stretching | 800 - 600 | Medium-Strong |

Note: Wavenumbers are based on typical ranges for functional groups and data from analogous compounds like ethyl 3-nitrobenzoate and methyl m-nitrobenzoate. nist.govstudy.com

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. In electron ionization (EI) mode, the mass spectrum of this compound would confirm its molecular weight of 229.62 g/mol . A key diagnostic feature is the isotopic pattern of the molecular ion peak. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the spectrum will exhibit a molecular ion peak (M⁺) at m/z 229 and a prominent M+2 peak at m/z 231, with the M+2 peak having about one-third the intensity of the M⁺ peak. miamioh.edu

The fragmentation pattern provides further structural confirmation. Common fragmentation pathways for this molecule include:

Loss of an ethoxy radical (•OCH₂CH₃): This results in a fragment ion at m/z 184.

Loss of an ethylene molecule (C₂H₄): This occurs via a McLafferty rearrangement, leading to a fragment at m/z 201.

Loss of a nitro group (•NO₂): This cleavage gives rise to a fragment at m/z 183.

Loss of a chlorine atom (•Cl): This produces a fragment ion at m/z 194.

The base peak in the spectrum of the related ethyl 3-nitrobenzoate is often at m/z 150, corresponding to the loss of the ethoxy group. nist.gov A similar fragmentation is expected for the chloro-substituted analog.

| m/z | Assignment | Notes |

|---|---|---|

| 231 | [M+2]⁺ | Isotope peak due to ³⁷Cl |

| 229 | [M]⁺ | Molecular ion (³⁵Cl) |

| 201 | [M - C₂H₄]⁺ | Result of McLafferty rearrangement |

| 184 | [M - •OC₂H₅]⁺ | Loss of ethoxy radical |

| 183 | [M - •NO₂]⁺ | Loss of nitro radical |

| 150 | [M - •OC₂H₅ - Cl]⁺ or [M - Cl - •NO₂]⁺ fragment | Further fragmentation |

Single Crystal X-ray Diffraction (SCXRD) for Solid-State Structure and Supramolecular Interactions

While a crystal structure for this compound is not publicly available, the structure of its isomer, Ethyl 4-chloro-3-nitrobenzoate , provides significant insight into the expected solid-state conformation and intermolecular interactions. nih.govresearchgate.net

Analysis of this isomer reveals that the molecule is nearly planar. The dihedral angle between the plane of the benzene ring and the ester group is minimal, indicating a high degree of conjugation. nih.govresearchgate.net A similar planar conformation would be expected for this compound to maximize electronic delocalization.

| Parameter | Value |

|---|---|

| Chemical Formula | C₉H₈ClNO₄ |

| Molecular Weight | 229.61 |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 12.930 (3) |

| b (Å) | 7.4820 (15) |

| c (Å) | 20.945 (4) |

| β (°) | 92.11 (3) |

| Volume (ų) | 2024.9 (7) |

| Z | 8 |

Data obtained from the crystallographic study of the isomer, Ethyl 4-chloro-3-nitrobenzoate, which serves as a model for the title compound. nih.govresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a crucial analytical technique used to study the electronic transitions within a molecule. When a molecule is exposed to ultraviolet or visible light, it can absorb energy, promoting electrons from a lower energy molecular orbital to a higher energy one. The specific wavelengths of light absorbed are characteristic of the molecule's structure and the types of electronic transitions possible.

For aromatic compounds like this compound, the electronic transitions observed in the UV-Vis spectrum are primarily due to the presence of the benzene ring and its substituents. The nitro group (-NO₂) and the ester group (-COOEt) are chromophores, which are functional groups that absorb light in the UV-Vis region. The chloro group (-Cl) acts as an auxochrome, a group that can modify the absorption of a chromophore.

The electronic transitions in such a system are typically of two main types:

π → π* (pi to pi star) transitions: These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. Aromatic systems have extensive π-electron systems, and these transitions are usually of high energy and result in strong absorption bands.

n → π* (n to pi star) transitions: These transitions involve the excitation of an electron from a non-bonding (n) orbital, such as those on the oxygen atoms of the nitro and ester groups, to a π* antibonding orbital. These transitions are typically of lower energy and result in weaker absorption bands compared to π → π* transitions.

The position and intensity of these absorption bands can be influenced by the solvent in which the spectrum is recorded.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation for a given molecular system, providing detailed information about its electronic distribution and energy.

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. DFT calculations can accurately predict molecular geometries, including bond lengths and angles, as well as electronic properties. For compounds analogous to Ethyl 3-chloro-5-nitrobenzoate, such as ortho- and chloro-substituted benzoic acids, DFT has been employed to explore their potential energy landscapes. mdpi.comresearchgate.net These studies reveal how the interplay between the carboxylic group and halogen substituents influences the molecule's stable conformations.

In a typical DFT study of a molecule like this compound, the geometry would be optimized to find the lowest energy conformation. This would involve determining the precise arrangement of all atoms in three-dimensional space. The resulting electronic structure would provide information on the distribution of electrons within the molecule, highlighting regions of high and low electron density. This is crucial for understanding the molecule's reactivity and intermolecular interactions. For instance, DFT calculations on nitrobenzene (B124822) radical cations have been used to predict their electronic potential energy surfaces, which is essential for understanding their dynamics. rsc.org

Table 1: Predicted Molecular Geometry Parameters for a Substituted Benzoate (B1203000) (Illustrative)

| Parameter | Predicted Value |

|---|---|

| C-Cl Bond Length | ~1.74 Å |

| C-N Bond Length | ~1.48 Å |

| O=C-O Bond Angle | ~125° |

Note: The values in this table are illustrative and based on general findings for similar compounds. Specific values for this compound would require a dedicated DFT calculation.

The Hartree-Fock (HF) method is another foundational quantum chemical approach that provides a first approximation of the electronic structure of a molecule. While generally less accurate than DFT for many applications due to its neglect of electron correlation, HF is still valuable for calculating fundamental electronic properties. It can be used to compute electrostatic potentials, which are useful for understanding how a molecule will interact with other charged or polar species. researchgate.net

For a molecule like this compound, an HF calculation could provide insights into the distribution of charge across the molecule. This would help to identify electrophilic and nucleophilic sites, which are key to predicting its chemical reactivity.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

For this compound, an MD simulation could be used to explore its conformational flexibility, particularly the rotation around the ester group and the nitro group. This would be important for understanding how the molecule might bind to a biological target. Simulations in a solvent like water could also shed light on its solubility and how it interacts with its immediate environment.

Docking Studies and Molecular Modeling for Biological Activity Prediction (e.g., Enzyme Interaction, Ergosterol (B1671047) Synthesis Inhibition)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is a widely used method in drug discovery to predict the binding affinity and mode of action of a small molecule with a biological target, such as an enzyme.

While there are no specific docking studies reported for this compound, research on other nitroaromatic and nitrobenzamide derivatives highlights the potential of this approach. researchgate.netnih.govresearchgate.net For example, docking studies have been used to investigate the anti-inflammatory activity of nitro-substituted benzamides by modeling their interaction with enzymes like inducible nitric oxide synthase (iNOS). nih.gov The position and number of nitro groups have been shown to be critical for efficient binding to the enzyme's active site. researchgate.net

A hypothetical docking study of this compound against a target enzyme, for instance, one involved in ergosterol synthesis, would involve placing the molecule into the enzyme's binding pocket and calculating the most favorable binding pose and energy. This would provide a prediction of its potential inhibitory activity.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR vibrational frequencies)

Computational methods can be used to predict various spectroscopic parameters, which can then be compared with experimental data to confirm the structure of a compound.

For Nuclear Magnetic Resonance (NMR) spectroscopy, empirical models and quantum chemical calculations can predict the chemical shifts of ¹H and ¹³C atoms. wisc.eduucalgary.ca For substituted benzoates, the chemical shifts are influenced by the electronic effects of the substituents on the aromatic ring. researchgate.net For this compound, the electron-withdrawing nature of the chloro and nitro groups would be expected to shift the signals of the aromatic protons and carbons downfield.

Infrared (IR) vibrational frequencies can also be calculated using quantum chemical methods like DFT. These calculations can help in the assignment of the various peaks in an experimental IR spectrum to specific vibrational modes of the molecule, such as the stretching of the C=O bond in the ester group or the N-O bonds in the nitro group.

Table 2: Predicted Spectroscopic Data for a Substituted Ethyl Benzoate (Illustrative)

| Spectroscopy | Parameter | Predicted Value/Region |

|---|---|---|

| ¹H NMR | Aromatic Protons | 7.5 - 8.5 ppm |

| Ethyl Group (CH₂) | ~4.4 ppm | |

| Ethyl Group (CH₃) | ~1.4 ppm | |

| ¹³C NMR | Carbonyl Carbon | ~165 ppm |

| Aromatic Carbons | 120 - 150 ppm | |

| IR | C=O Stretch | ~1720 cm⁻¹ |

| N-O Asymmetric Stretch | ~1530 cm⁻¹ |

Note: These are illustrative values and the actual spectroscopic data for this compound may vary.

Analysis of Reactivity Descriptors (e.g., Frontier Molecular Orbitals, Electrostatic Potential Surfaces)

Reactivity descriptors derived from computational calculations provide a quantitative measure of a molecule's reactivity. The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's ability to donate or accept electrons. A theoretical study of substituted benzoic acids using DFT has shown how substituents influence their gas-phase acidity through their effects on these orbitals. nih.gov

For this compound, the energy and distribution of the HOMO and LUMO would indicate its susceptibility to electrophilic and nucleophilic attack. The electron-withdrawing chloro and nitro groups would be expected to lower the energy of the LUMO, making the aromatic ring more susceptible to nucleophilic aromatic substitution.

The electrostatic potential surface (EPS) is another important reactivity descriptor. It maps the electrostatic potential onto the electron density surface of the molecule, visually indicating regions that are electron-rich (negative potential) and electron-poor (positive potential). The EPS of this compound would likely show a negative potential around the oxygen atoms of the nitro and ester groups, and a positive potential around the aromatic protons and the ethyl group. This provides a guide to how the molecule will interact with other molecules through electrostatic interactions.

Supramolecular Interactions and Crystal Engineering Studies (e.g., Hydrogen Bonding, π-π Stacking)

The arrangement of molecules in the solid state is dictated by a variety of non-covalent interactions. For this compound, the presence of nitro, chloro, and ester functional groups on the aromatic ring creates a distinct electronic landscape that governs its supramolecular assembly. While a specific crystal structure for this compound is not detailed in the available literature, extensive studies on closely related analogues provide significant insight into the expected hydrogen bonding and π-π stacking interactions that stabilize its crystal lattice.

Hydrogen Bonding:

In the absence of strong hydrogen bond donors (like O-H or N-H), the crystal packing of this compound is expected to be significantly influenced by a network of weak C-H···O hydrogen bonds. The oxygen atoms of the nitro group and the carbonyl moiety of the ester group are the primary hydrogen bond acceptors.

Studies on the isomeric compound, Ethyl 4-chloro-3-nitrobenzoate, have confirmed the presence of intermolecular C-H···O hydrogen bonds that are crucial for the stabilization of the crystal structure. nih.govnih.gov In this related structure, these interactions link adjacent molecules, contributing to the formation of a cohesive three-dimensional network. nih.gov The geometric parameters for these types of interactions typically fall within established ranges for weak hydrogen bonds. An illustrative example of such interactions from a related molecule is provided in the table below.

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

|---|---|---|---|---|

| C-H···O (Aromatic-H···O=N) | 0.93 | 2.50 - 2.80 | 3.20 - 3.60 | 130 - 160 |

| C-H···O (Alkyl-H···O=C) | 0.97 | 2.40 - 2.70 | 3.30 - 3.50 | 140 - 170 |

Typical geometric parameters for C-H···O hydrogen bonds observed in related nitrobenzoate structures. Data are representative and sourced from analogous systems.

π-π Stacking and Other Interactions:

The benzene (B151609) ring in this compound is rendered electron-deficient by the strong electron-withdrawing effects of both the nitro and chloro substituents. mdpi.com This electronic characteristic strongly favors the formation of π-π stacking interactions with adjacent aromatic rings to stabilize the crystal packing. acs.org

Theoretical and experimental studies on substituted nitrobenzenes consistently show that π-stacking is a dominant contributor to their crystal packing. nih.govacs.org These interactions are typically of a parallel-displaced or offset nature, which maximizes the attraction between the electron-deficient π-system of one molecule and the σ-framework of another. The centroid-to-centroid distances for such interactions in related nitroaromatic compounds generally range from 3.4 to 3.9 Å. researchgate.net

| Interaction Type | Parameter | Typical Value Range |

|---|---|---|

| Offset π-π Stacking | Centroid-to-Centroid Distance | 3.4 - 3.9 Å |

| Interplanar Angle | 0 - 10° |

Typical geometric parameters for π-π stacking interactions observed in related nitroaromatic crystal structures.

Furthermore, the presence of a chlorine atom introduces the possibility of halogen···halogen or other halogen-related interactions, which are a subject of significant interest in crystal engineering. mdpi.comresearchgate.net Computational methods, such as Symmetry-Adapted Perturbation Theory (SAPT), are often employed to dissect the contributions of different forces—electrostatic, exchange, induction, and dispersion—that define these non-covalent interactions. usda.gov The interplay between weak C-H···O hydrogen bonds, dominant π-π stacking, and potential halogen interactions collectively dictates the formation of a stable, three-dimensional supramolecular architecture. nih.gov

Advanced Research Topics and Future Directions

Development of Novel Derivatization Strategies

The reactivity of the chloro, nitro, and ester functionalities on the benzene (B151609) ring of Ethyl 3-chloro-5-nitrobenzoate allows for a multitude of derivatization strategies. Future research is likely to focus on selective and efficient transformations to create a diverse library of compounds with unique properties. The electron-withdrawing nature of the nitro group activates the aromatic ring for nucleophilic aromatic substitution (SNAr) of the chlorine atom. nih.govnih.govnih.govresearchgate.net

Key areas for future derivatization research include:

Nucleophilic Aromatic Substitution (SNAr): The chlorine atom can be displaced by a variety of nucleophiles, including amines, alkoxides, and thiolates, to introduce new functional groups. Research could focus on developing highly selective reactions that proceed under mild conditions. rsc.org

Reduction of the Nitro Group: The nitro group can be selectively reduced to an amino group, which can then be further functionalized. mdpi.comorganic-chemistry.org This opens pathways to a wide range of compounds, including those with applications in medicinal chemistry.

Modification of the Ester Group: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid or transesterified to introduce different alkyl or aryl groups, thereby tuning the solubility and other physical properties of the molecule.

Table 1: Potential Novel Derivatization Reactions of this compound

| Starting Material | Reagent(s) | Potential Product | Research Focus |

| This compound | Primary/Secondary Amine | Ethyl 3-(amino)-5-nitrobenzoate derivatives | Development of novel bioactive molecules |

| This compound | Sodium Alkoxide | Ethyl 3-(alkoxy)-5-nitrobenzoate derivatives | Synthesis of functional ethers |

| This compound | Tin(II) chloride / HCl | Ethyl 3-amino-5-chlorobenzoate | Creation of building blocks for pharmaceuticals |

| This compound | NaOH, then H3O+ | 3-Chloro-5-nitrobenzoic acid | Precursor for further synthesis |

Investigation of Green Chemistry Approaches in Synthesis

Traditional methods for the synthesis of nitroaromatic compounds often involve harsh conditions and the use of hazardous reagents like mixed acids (HNO3/H2SO4). orgchemres.org Future research will likely focus on developing more environmentally benign synthetic routes to this compound and its derivatives, aligning with the principles of green chemistry. nih.gov

Potential green chemistry approaches include:

Catalyst-Free Reactions: Exploring reactions in greener solvents like water, which can sometimes facilitate nucleophilic substitution reactions without the need for a catalyst. nih.gov

Alternative Nitrating Agents: Investigating the use of solid acid catalysts or milder nitrating agents to reduce the use of strong acids. organic-chemistry.org

Energy Efficiency: Utilizing microwave or ultrasound irradiation to accelerate reaction rates and reduce energy consumption.

Exploration of Catalytic Applications

The structural features of this compound and its derivatives suggest their potential use as catalysts or catalyst precursors. For instance, benzoates have been shown to act as photosensitizing catalysts in certain organic transformations. rsc.orgresearchgate.net

Future research could explore:

Organocatalysis: Derivatives of this compound, particularly those with chiral amine functionalities, could be investigated as organocatalysts for asymmetric synthesis.

Photocatalysis: The aromatic core could be functionalized to create novel photosensitizers for light-driven chemical reactions. rsc.orgresearchgate.net

Metal Complexation: The ester and nitro groups could act as ligands for metal ions, forming complexes with potential catalytic activity in areas such as oxidation or reduction reactions.

Integration into Flow Chemistry Systems

Flow chemistry offers significant advantages over traditional batch processing, including improved safety, better heat and mass transfer, and enhanced scalability. amf.chbohrium.commt.com The synthesis and derivatization of this compound are well-suited for adaptation to continuous flow systems. acs.orgresearchgate.neteuropa.euuliege.beewadirect.com

Key research directions in this area include:

Continuous Nitration: Developing safe and efficient continuous flow processes for the nitration of ethyl 3-chlorobenzoate, minimizing the risks associated with handling highly exothermic reactions. europa.eu

Multi-step Synthesis: Integrating multiple reaction steps, such as SNAr and nitro group reduction, into a single continuous flow process to streamline the synthesis of complex derivatives. acs.org

Automated Optimization: Utilizing automated flow systems to rapidly screen reaction conditions and optimize yields and selectivity for various derivatization reactions.

Table 2: Comparison of Batch vs. Potential Flow Synthesis of this compound Derivatives

| Parameter | Traditional Batch Synthesis | Potential Flow Chemistry |

| Safety | Handling of large volumes of hazardous reagents, risk of thermal runaway. | Small reactor volumes, improved heat dissipation, enhanced safety. mt.comeuropa.eu |

| Scalability | Challenging to scale up, potential for batch-to-batch variability. | Easily scalable by extending reaction time or using parallel reactors. bohrium.com |

| Control | Difficult to precisely control temperature and mixing. | Precise control over reaction parameters (temperature, pressure, residence time). amf.ch |

| Efficiency | Can be time-consuming with intermediate workup steps. | Potential for telescoped reactions, reducing overall process time. bohrium.com |

Application in Materials Science beyond Dyes and Pigments

The rigid aromatic structure and the presence of polar functional groups make this compound and its derivatives interesting candidates for the development of advanced materials. While nitroaromatic compounds have been used in dyes, future research could explore more sophisticated applications. mdpi.comtaylorandfrancis.com

Potential applications in materials science include:

Polymers: The molecule can be functionalized with polymerizable groups to be incorporated into novel polymers with tailored optical or electronic properties.

Organic Electronics: Derivatives with extended π-systems could be investigated for their potential use in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Sensing Materials: The electron-deficient nature of the nitroaromatic ring makes it a potential platform for developing chemiresistive sensors for the detection of specific analytes. mdpi.com

Advanced Mechanistic Studies using Time-Resolved Spectroscopy

Understanding the reaction mechanisms and dynamics of photochemical and photophysical processes is crucial for designing new applications. Time-resolved spectroscopy techniques, such as transient absorption and fluorescence spectroscopy, can provide valuable insights into the excited-state properties of this compound and its derivatives.

Future mechanistic studies could focus on:

Excited-State Dynamics: Investigating the lifetimes and decay pathways of the excited states of the molecule upon photoexcitation to understand its photostability and potential for use in photochemical applications.

Reaction Intermediates: Detecting and characterizing transient intermediates in reactions such as SNAr to elucidate the detailed reaction mechanism. nih.gov

Solvent Effects: Studying the influence of the solvent environment on the photophysical properties and reaction kinetics to optimize reaction conditions.

In Silico Screening and Rational Design for New Applications

Computational chemistry and machine learning are becoming increasingly powerful tools for the in silico design and screening of new molecules with desired properties. researchgate.netchemrxiv.orgdigitellinc.commdpi.com These approaches can accelerate the discovery of new applications for this compound and its derivatives.

Future computational research could involve:

Virtual Screening: Creating a virtual library of derivatives and using computational methods to screen for potential biological activity or material properties.

Rational Design: Using quantum chemical calculations to predict the electronic and optical properties of new derivatives to guide the synthesis of materials with specific functionalities. mdpi.com

Machine Learning Models: Developing machine learning models trained on experimental data to predict the properties and reactivity of new derivatives, enabling a more efficient exploration of the chemical space. researchgate.netacs.org

Q & A

Q. What are the optimal synthetic routes for Ethyl 3-chloro-5-nitrobenzoate, and how can reaction conditions be systematically optimized?

- Methodological Answer : this compound is typically synthesized via nucleophilic substitution or esterification. A representative procedure involves reacting 3-chloro-5-nitrobenzoic acid with ethanol in the presence of thionyl chloride (SOCl₂) or sulfuric acid as a catalyst. Key parameters include:

- Solvent selection : Polar aprotic solvents like THF or DMF enhance reactivity.

- Temperature : Reflux conditions (70–80°C) are often required for complete conversion.

- Catalyst : Triethylamine (TEA) neutralizes HCl byproducts, improving yield .

- Monitoring : TLC (using hexane:ethyl acetate) tracks reaction progress.

Post-reaction, crude product purification involves quenching with ice, filtration, and recrystallization from ethanol. Yield optimization may require iterative adjustments to solvent ratios or catalyst loading.

Q. What characterization techniques are most effective for confirming the structure and purity of this compound?

- Methodological Answer :

- X-ray crystallography : For unambiguous structural confirmation, single-crystal X-ray diffraction (using SHELX software for refinement) resolves bond lengths and angles .

- Spectroscopy :

- ¹H/¹³C NMR : Peaks for ester (–COO–), nitro (–NO₂), and chloro (–Cl) groups validate substitution patterns.

- FT-IR : Bands at ~1720 cm⁻¹ (C=O stretch) and ~1530 cm⁻¹ (NO₂ asymmetric stretch) confirm functional groups.

- HPLC/GC-MS : Quantifies purity and detects byproducts like unreacted benzoic acid.

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer :

- Hazard Mitigation : Nitro compounds are explosive under heat or friction. Use blast shields, avoid grinding, and store in cool, dark conditions.

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and fume hoods are mandatory.

- Emergency Procedures : Refer to SDS guidelines for nitrobenzoate derivatives (e.g., spill neutralization with alkaline solutions) .

Advanced Research Questions

Q. How can mechanistic studies elucidate the regioselectivity of nitro and chloro substitutions in this compound synthesis?

- Methodological Answer :

- Computational Modeling : Density Functional Theory (DFT) calculates electron density maps to predict electrophilic aromatic substitution sites. Meta-directing effects of nitro groups and ortho/para-directing effects of chloro groups can be analyzed.

- Isotopic Labeling : Use ¹⁵N-labeled nitric acid to trace nitro group incorporation pathways.

- Kinetic Studies : Vary reaction rates with substituents (e.g., replacing Cl with F) to assess steric/electronic influences .

Q. How should researchers resolve contradictions in reported synthetic yields or spectral data for this compound?

- Methodological Answer :

- Comparative Analysis : Replicate procedures from conflicting studies while controlling variables (e.g., solvent purity, humidity).

- Advanced Chromatography : Use UPLC-MS to identify trace impurities affecting yield calculations.

- Crystallography Validation : Cross-check NMR/IR data with crystal structure results to detect misassignments .

Q. What role does this compound play in pharmaceutical intermediate synthesis, and how can its reactivity be leveraged for drug design?

- Methodological Answer :

- Coupling Reactions : The ester group facilitates hydrolysis to carboxylic acids for amide bond formation in protease inhibitors.

- Nitro Reduction : Catalytic hydrogenation (Pd/C, H₂) converts nitro to amine, enabling access to benzamide scaffolds for kinase inhibitors .

- Structure-Activity Relationship (SAR) : Modify the chloro position to study steric effects on target binding.

Q. How can computational tools predict physicochemical properties of this compound, and what are their limitations?

- Methodological Answer :

- Property Prediction : Use PubChem/ChEMBL for log P, pKa, and solubility estimates. QSPR models trained on nitroaromatics improve accuracy.

- Reactivity Simulations : Molecular dynamics (MD) models assess stability under physiological conditions.

- Limitations : Computational methods may underestimate steric effects or solvent interactions; experimental validation is essential .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.